(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone is a chiral compound with significant importance in organic chemistry This compound is characterized by its oxazolidinone ring, which is a five-membered lactam containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone typically involves the reaction of appropriate chiral precursors under controlled conditions. One common method involves the condensation of a chiral amino alcohol with a benzoyl chloride derivative, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzoyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone has numerous applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and other biochemical processes.
Industry: The compound is used in the synthesis of advanced materials and as a building block for various chemical products
Wirkmechanismus
The mechanism by which (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone exerts its effects involves its interaction with specific molecular targets. The oxazolidinone ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The benzoyl and phenyl groups contribute to the compound’s overall stability and reactivity, allowing it to engage in various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone: This enantiomer has similar chemical properties but may exhibit different biological activities due to its chiral nature.
(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-thiazolidinone: This compound contains a sulfur atom in place of the oxygen in the oxazolidinone ring, leading to different reactivity and applications
Uniqueness
(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone is unique due to its specific chiral configuration and the presence of both benzoyl and phenyl groups
Biologische Aktivität
(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone, a chiral oxazolidinone compound, has garnered attention for its potential biological activities and applications in medicinal chemistry. Its molecular formula is C17H15NO3, and it possesses a molecular weight of 281.31 g/mol. The compound is noted for its unique structural features, including a benzoyl group and a phenyl substituent, which contribute to its reactivity and biological interactions.
The compound exhibits several notable chemical properties:
- Molecular Formula: C17H15NO3
- Molecular Weight: 281.31 g/mol
- SMILES Notation:
C[C@@H]1N([C@H](OC1=O)c2ccccc2)C(=O)c3ccccc3
- InChI Key:
InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16+/m0/s1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding. The oxazolidinone ring plays a crucial role in these interactions, influencing the compound's binding affinity and reactivity. The presence of the benzoyl and phenyl groups enhances the stability and reactivity of the molecule, allowing it to engage in various biochemical processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have demonstrated that this compound shows significant antitumor effects in various cancer cell lines. For instance:
- L5178Y Lymphoma : The compound was found to inhibit cell proliferation effectively.
- Lewis Lung Carcinoma : Demonstrated cytotoxicity against this model.
- Adenocarcinoma 755 : Exhibited promising results in inhibiting tumor growth.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly in pathways related to cancer metabolism and angiogenesis. Its chiral nature allows it to selectively interact with enzymes, potentially leading to the development of new therapeutic agents targeting specific metabolic pathways.
Case Studies
Several studies have investigated the biological effects of this compound:
Study | Model | Findings |
---|---|---|
Watkins et al., 1995 | Tumor-bearing mice | Showed significant reduction in tumor size when administered at specific dosages. |
Ellis et al., 2020 | Cell lines | Indicated strong inhibitory effects on DNA replication in malignant cells. |
ResearchGate Publication | Various cancer models | Highlighted its potency as an anticancer agent compared to other oxazolidinones. |
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone | Enantiomer | Similar properties but different activity profiles due to chirality. |
(2R,4S)-3-Benzoyl-4-methyl-2-thiazolidinone | Thiazolidine derivative | Different reactivity; less effective against certain cancer types. |
Eigenschaften
IUPAC Name |
(2R,4S)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBOGYZALFWLOF-BLLLJJGKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.